Dimethylsulfonio(trifluoro)boranuide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Lewis Acid Catalyst

One of the primary applications of Boron Trifluoride-Dimethyl Sulfide Complex is as a Lewis acid catalyst. Lewis acids are electron-pair acceptors, and BF3•S(CH3)2 readily accepts electron pairs from reactants, influencing their reactivity. This makes it a powerful tool for various organic reactions, including:

- Aldol condensation: BF3•S(CH3)2 efficiently catalyzes the aldol condensation reaction, which forms carbon-carbon bonds between carbonyl compounds [1]. This reaction is crucial for synthesizing complex organic molecules. ()

- Friedel-Crafts reactions: The complex can also act as a catalyst for Friedel-Crafts reactions, which involve the acylation or alkylation of aromatic rings [2]. This application is significant in the production of various aromatic compounds. ()

- Polymerization reactions: BF3•S(CH3)2 finds use as a catalyst in certain polymerization reactions, facilitating the formation of polymers with specific properties.

Due to its ability to fine-tune reaction rates and selectivities, Boron Trifluoride-Dimethyl Sulfide Complex offers advantages over other Lewis acid catalysts in specific contexts.

Demethylating Agent

Another research application of BF3•S(CH3)2 lies in its ability to act as a demethylating agent. It can remove methyl groups (CH3) from certain organic molecules, which can be a crucial step in organic synthesis. The complex achieves this by cleaving the carbon-methyl bond.

Future Research Directions

Research on Boron Trifluoride-Dimethyl Sulfide Complex is ongoing, with scientists exploring its potential in new areas. Some promising avenues include:

- Development of even more efficient and selective catalysts based on the BF3•S(CH3)2 framework

- Investigation of the complex's role in novel organic transformations

- Exploring its applications in other fields of scientific research, such as materials science

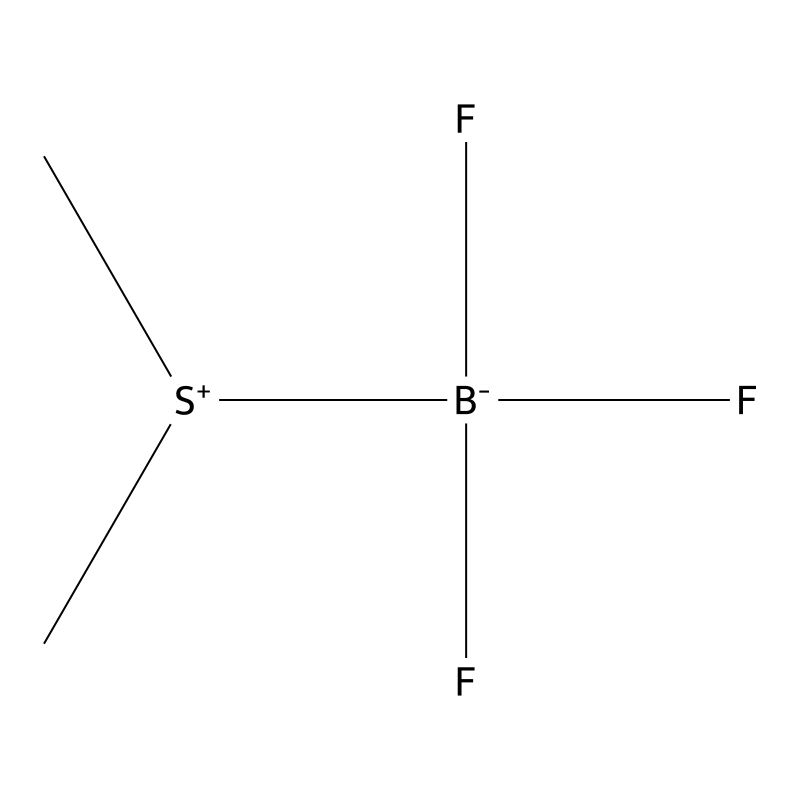

Dimethylsulfonio(trifluoro)boranuide, with the chemical formula C₂H₆BF₃S, is a complex compound formed from the combination of dimethyl sulfide and boron trifluoride. This compound features a sulfur atom bonded to two methyl groups and a boron atom coordinated with three fluorine atoms. Its unique structure allows it to act as a Lewis acid in various

- Synthesis Reactions: It can combine with other reactants to form more complex molecules.

- Substitution Reactions: The trifluoroborane moiety can undergo substitution reactions where the fluorine atoms are replaced by other functional groups.

- Lewis Acid-Base Reactions: The compound acts as a Lewis acid due to the electron-deficient boron center, facilitating various nucleophilic attacks.

These reactions are crucial in organic chemistry for synthesizing various compounds and materials .

Dimethylsulfonio(trifluoro)boranuide can be synthesized through several methods:

- Direct Reaction: The direct reaction between dimethyl sulfide and boron trifluoride in a controlled environment can yield dimethylsulfonio(trifluoro)boranuide.

- Complexation: The complexation of boron trifluoride with dimethyl sulfide under specific conditions can also produce this compound.

- Solvent-Free Conditions: Synthesis can occur under solvent-free conditions, which is advantageous for industrial applications due to reduced waste .

Dimethylsulfonio(trifluoro)boranuide serves multiple purposes in various fields:

- Catalysis: It is commonly used as a catalyst in organic synthesis, particularly for reactions involving nucleophiles.

- Intermediate in Synthesis: This compound acts as an important intermediate for synthesizing pharmaceuticals and agrochemicals.

- Material Science: Its unique properties make it useful in developing new materials with specific functionalities .

Interaction studies involving dimethylsulfonio(trifluoro)boranuide focus on its reactivity with different nucleophiles and electrophiles. Understanding these interactions is essential for optimizing its use as a catalyst and intermediate in chemical processes. Studies indicate that the presence of the sulfur atom enhances its reactivity compared to other similar compounds, allowing for more efficient synthesis routes .

Several compounds share structural or functional similarities with dimethylsulfonio(trifluoro)boranuide. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dimethylsulfide | Sulfide | Simple structure; less reactive than boron complex |

| Boron Trifluoride | Lewis Acid | Stronger acidity; lacks sulfur functionality |

| Chloromethyl(trifluoro)boranuide | Boron Complex | Contains chlorine; different reactivity profile |

| Trimethylsulfonium Trifluoroborate | Sulfonium Salt | More stable but less reactive than dimethyl variant |

Dimethylsulfonio(trifluoro)boranuide stands out due to its combination of sulfur and boron functionalities, which enhances its reactivity and application potential in organic synthesis compared to other similar compounds .

Dimethylsulfonio(trifluoro)boranuide emerged from studies on boron trifluoride (BF₃) complexes, which have been integral to catalysis since the mid-20th century. BF₃’s Lewis acidity was leveraged in early industrial processes, such as polymerizations and Friedel-Crafts reactions. The development of BF₃–SMe₂ complexes, including dimethylsulfonio(trifluoro)boranuide, expanded these applications into selective organic transformations. Key milestones include its use in ether dealkylation and later adaptations for thiomethylative couplings, as demonstrated in recent patents and peer-reviewed studies.

Nomenclature and Structural Identifiers

The compound is systematically named dimethylsulfonio(trifluoro)boranuide, reflecting its boron trifluoride core coordinated to a dimethyl sulfide ligand. Its IUPAC name emphasizes the sulfonio group’s role as a counterion. Structural identifiers include:

| Property | Value |

|---|---|

| CAS Number | 353-43-5 |

| Molecular Formula | C₂H₆BF₃S |

| Molecular Weight | 129.94 g/mol |

| SMILES | CSC.FB(F)F |

| InChI Key | BRWZPVRDOUWXKE-UHFFFAOYSA-N |

| Density | 1.235 g/mL (liquid) |

| UN Number | UN2920 (corrosive) |

The structure comprises a trigonal planar BF₃ center coordinated to a bidentate SMe₂ ligand, enhancing stability and modulating reactivity.

Significance in Synthetic Organic Chemistry

Dimethylsulfonio(trifluoro)boranuide’s utility stems from its dual role as a Lewis acid and thiomethylating agent. Key applications include:

- Thioacetalation: Converts aldehydes to methyl-dithioacetals under mild conditions, avoiding odorous methanethiol.

- C–H Borylation: Facilitates direct functionalization of N-heteroarenes with boron reagents, enabling access to borylated intermediates.

- Friedel-Crafts Alkylation: Enables thiomethylative arylation of electron-rich arenes, forming diarylmethanes with applications in pharmaceuticals.

Mechanistic Insights

In thioacetalation, BF₃–SMe₂ activates aldehydes via coordination to the carbonyl oxygen, polarizing the C=O bond for nucleophilic attack by the SMe₂ ligand. This tandem activation and delivery mechanism avoids side reactions, achieving yields up to 89%.

Current Research Landscape

Recent studies focus on expanding the compound’s scope:

Molecular Structure and Bonding Characteristics

Dimethylsulfonio(trifluoro)boranuide, with the molecular formula C₂H₆BF₃S and a molecular weight of 129.94 g/mol, represents a Lewis acid-base adduct formed between boron trifluoride and dimethyl sulfide [1] [2] [3]. The compound features a unique molecular architecture where the sulfur atom serves as the electron donor to the electron-deficient boron center, creating a coordinate covalent bond that fundamentally alters the electronic properties of both constituent molecules [1].

The molecular structure consists of a central sulfur atom bonded to two methyl groups (CH₃), which in turn coordinates to a boron atom that is surrounded by three fluorine atoms [1] [2]. This coordination results in a tetrahedral geometry around the boron center, transforming it from its native trigonal planar configuration in free boron trifluoride [5] [6]. The coordinate bond formation represents a classic example of Lewis acid-base chemistry, where the lone pair of electrons on the sulfur atom is donated to the empty p-orbital of boron [5] [6] [7].

Electron Deficiency and Lewis Acidity

The electron deficiency of boron trifluoride serves as the driving force for complex formation with dimethyl sulfide [5] [6]. Boron, with its atomic number of 5, possesses an electron configuration of 1s² 2s² 2p¹, resulting in only three valence electrons available for bonding [5]. This electron deficiency creates an empty 2p orbital that readily accepts electron pairs from Lewis bases, making boron trifluoride a potent Lewis acid [5] [6].

The fluorine atoms in boron trifluoride contribute to the electron deficiency through their high electronegativity, which withdraws electron density from the boron center [6]. Although some back-donation from fluorine lone pairs to the empty boron p-orbital occurs, this mesomeric stabilization is insufficient to completely satisfy the electron-deficient nature of boron [6]. The formation of the dimethylsulfonio(trifluoro)boranuide complex effectively completes the octet around boron through coordination with the sulfur lone pair [5] [6] [7].

The Lewis acidity of the boron center in this complex is significantly reduced compared to free boron trifluoride due to the coordinate bond formation [8]. Nuclear magnetic resonance studies of related boron complexes demonstrate that coordination to a Lewis base results in characteristic upfield shifts in boron-11 nuclear magnetic resonance spectra, indicating increased electron density around the boron nucleus [8] [9].

Coordination Chemistry

The coordination chemistry of dimethylsulfonio(trifluoro)boranuide involves the formation of a dative bond between the sulfur atom of dimethyl sulfide and the boron atom of boron trifluoride [10] [11] [7]. This coordinate covalent bond formation occurs when one atom provides both bonding electrons, in this case, the sulfur atom donating its lone pair to the empty orbital of boron [7].

The strength of this coordination complex depends on several factors, including the donor ability of the sulfur atom and the acceptor strength of the boron center [10] [11]. Dimethyl sulfide serves as a moderately strong Lewis base due to the availability of lone pairs on the sulfur atom, while the electron-withdrawing effect of the three fluorine atoms enhances the Lewis acidity of boron trifluoride [10] [11].

Comparative studies of various Lewis base-boron trifluoride adducts reveal that the stability of these complexes follows the order of Lewis base strength [11]. The coordination bond in dimethylsulfonio(trifluoro)boranuide exhibits characteristics typical of donor-acceptor complexes, with bond lengths and angles that reflect the electronic redistribution upon complex formation [10] [11].

Crystallographic Analysis

Crystallographic studies of related boron trifluoride complexes provide insights into the structural parameters of dimethylsulfonio(trifluoro)boranuide [12] [13] [14]. The crystal structure reveals distinct molecular units with specific geometric arrangements that reflect the coordination bonding between the Lewis acid and base components [12] [13].

The boron-sulfur coordinate bond length in such complexes typically ranges between 1.9 and 2.1 Angstroms, depending on the specific electronic environment and crystal packing forces [12] [13]. The tetrahedral geometry around the boron atom results in Fluorine-Boron-Fluorine bond angles of approximately 109.5 degrees, representing a significant deviation from the 120-degree angles observed in trigonal planar boron trifluoride [12] [13].

Crystal packing studies demonstrate that the molecular units are held together through various intermolecular interactions, including van der Waals forces and potential weak hydrogen bonding interactions [12] [13] [14]. The crystallographic data also reveal information about the thermal motion of atoms within the crystal lattice, providing insights into the dynamic behavior of the complex in the solid state [12] [13].

Physical Properties

Phase Behavior and Stability

Dimethylsulfonio(trifluoro)boranuide exhibits distinct phase behavior characteristics that reflect its molecular structure and intermolecular interactions [15] [3] [16]. The compound typically exists as a colorless to pale yellow liquid at room temperature, with specific density measurements indicating a value of 1.235 g/mL at 25°C [15] [3] [17].

The phase stability of the compound is influenced by temperature and environmental conditions [18] [16]. Under standard atmospheric conditions, the complex maintains its structural integrity, though it demonstrates sensitivity to moisture and elevated temperatures [18] [16]. The liquid phase represents the most thermodynamically stable form under ambient conditions, with transitions to other phases occurring only under specific temperature and pressure regimes [16].

Stability studies indicate that dimethylsulfonio(trifluoro)boranuide can undergo decomposition under certain conditions, particularly in the presence of water or at elevated temperatures [18] [19]. The decomposition pathways involve the breaking of the coordinate bond between sulfur and boron, leading to the regeneration of the constituent molecules [18] [19].

Thermal Properties

The thermal properties of dimethylsulfonio(trifluoro)boranuide reflect its molecular composition and bonding characteristics [15] [3] [16]. The compound exhibits a flash point of 4°F (-16°C), indicating its flammable nature and the need for careful thermal management during handling and storage [15] [3] [17].

Specific thermal stability ranges demonstrate that the complex can withstand moderate heating without decomposition, though prolonged exposure to elevated temperatures may lead to the breakdown of the coordinate bond [18] [16]. The thermal decomposition process typically involves the liberation of dimethyl sulfide and boron trifluoride, with the exact decomposition temperature depending on environmental conditions and heating rates [18] [16].

Heat capacity measurements and thermal conductivity data for similar organosulfur-boron complexes suggest that dimethylsulfonio(trifluoro)boranuide exhibits thermal properties consistent with its molecular weight and structure [20]. The thermal expansion coefficient and related thermophysical properties are influenced by the coordinate bonding and the presence of both organic and inorganic components within the molecular structure [20].

Solubility Profile

The solubility characteristics of dimethylsulfonio(trifluoro)boranuide demonstrate the compound's amphiphilic nature, combining both polar and nonpolar structural elements [15] [3] [21]. The presence of the polar Boron-Fluorine bonds and the coordinate Sulfur-Boron interaction contributes to solubility in polar solvents, while the methyl groups provide compatibility with less polar media [21].

Solubility studies indicate that the compound exhibits good solubility in organic solvents such as dichloromethane, ethers, and other polar aprotic solvents [21] [17]. The solubility in water is limited due to the predominance of organic components and the tendency for hydrolysis reactions that can disrupt the coordinate bond [21].

The solubility profile is also influenced by temperature, with higher temperatures generally increasing the dissolution rate in compatible solvents [21]. However, elevated temperatures may also promote decomposition reactions, particularly in protic solvents where nucleophilic attack on the boron center can occur [21] [18].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopic Studies (Boron-11, Fluorine-19, Proton)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information about dimethylsulfonio(trifluoro)boranuide through the analysis of multiple nuclei [8] [22] [23]. Boron-11 nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that reflect the coordination environment around the boron nucleus [8] [22] [9].

The boron-11 chemical shift for dimethylsulfonio(trifluoro)boranuide typically appears in the range of -5 to +5 ppm relative to boron trifluoride etherate, indicating the tetrahedral coordination geometry around boron [8] [22]. This represents a significant upfield shift compared to trigonal boron compounds, which typically resonate between 20-90 ppm [8]. The coordination to sulfur results in increased electron density around the boron nucleus, leading to enhanced shielding and the observed upfield shift [8] [22].

| Nuclear Magnetic Resonance Parameter | Value Range | Reference Compound |

|---|---|---|

| Boron-11 Chemical Shift | -5 to +5 ppm | Boron trifluoride etherate |

| Fluorine-19 Chemical Shift | -130 to -141 ppm | Trifluoroacetic acid |

| Proton Chemical Shift (Methyl) | 2.5 to 3.0 ppm | Tetramethylsilane |

Fluorine-19 nuclear magnetic resonance analysis reveals the electronic environment of the fluorine atoms bonded to boron [23] [24] [25]. The fluorine chemical shifts typically appear in the range of -130 to -141 ppm, consistent with fluorine atoms attached to a tetrahedrally coordinated boron center [23]. The fluorine-19 spectrum often exhibits coupling to the boron-11 nucleus, resulting in characteristic multipicity patterns that confirm the structural connectivity [23] [25].

Proton nuclear magnetic resonance spectroscopy provides information about the methyl groups attached to sulfur [26] [27]. The proton chemical shifts for the methyl groups typically appear around 2.5 to 3.0 ppm, reflecting the deshielding effect of the coordinated sulfur atom [26]. Integration patterns confirm the presence of six equivalent protons corresponding to the two methyl groups [26].

Vibrational Spectroscopy

Vibrational spectroscopy studies of dimethylsulfonio(trifluoro)boranuide provide detailed information about the molecular structure and bonding characteristics [28] [29] [30]. Infrared spectroscopy reveals characteristic absorption bands that correspond to specific molecular vibrations within the complex [28] [29].

The vibrational spectrum exhibits distinctive features in several key regions [28] [29] [30]. The Carbon-Hydrogen stretching vibrations of the methyl groups appear in the 2800-3000 cm⁻¹ region, with typical methyl stretching frequencies around 2870 cm⁻¹ and 2960 cm⁻¹ [29] [31]. The Boron-Fluorine stretching vibrations are observed in the 1000-1200 cm⁻¹ range, reflecting the strong ionic character of these bonds [29] [31].

The coordinate Sulfur-Boron bond exhibits characteristic vibrational modes that appear at lower frequencies, typically in the 400-600 cm⁻¹ region [28] [30]. These vibrations are sensitive to the strength of the coordinate bond and provide insights into the electronic structure of the complex [28] [30]. Additional vibrational modes corresponding to methyl deformation and other molecular motions are observed throughout the fingerprint region below 1500 cm⁻¹ [29] [31].

Mass Spectrometric Analysis

Mass spectrometric analysis of dimethylsulfonio(trifluoro)boranuide provides molecular weight confirmation and fragmentation pattern information [32] [33]. The molecular ion peak appears at mass-to-charge ratio 130, corresponding to the protonated molecular ion [M+H]⁺ [32].

Fragmentation studies reveal characteristic breakdown patterns that reflect the molecular structure [32] [33]. The primary fragmentation pathway involves the cleavage of the coordinate Sulfur-Boron bond, leading to fragment ions corresponding to dimethyl sulfide (molecular weight 62) and boron trifluoride-related species [32] [33]. Secondary fragmentation processes include the loss of methyl groups from the sulfur center and further breakdown of the boron trifluoride component [32] [33].

Electrospray ionization mass spectrometry studies demonstrate the formation of adduct ions with various cationic species, including sodium and potassium [32]. These studies also reveal the tendency for dimethylsulfonio(trifluoro)boranuide to form cluster ions under certain ionization conditions, providing additional structural information [32].

Thermodynamic Properties

The thermodynamic properties of dimethylsulfonio(trifluoro)boranuide reflect the energetics of coordinate bond formation and the stability of the Lewis acid-base adduct [20] [11]. Enthalpy of formation studies for similar boron trifluoride complexes indicate that the coordinate bond formation is thermodynamically favorable, with typical enthalpies of adduct formation ranging from -80 to -120 kJ/mol [11].

Heat capacity measurements demonstrate temperature-dependent thermal properties that reflect the molecular motion and vibrational modes within the complex [20]. The standard molar heat capacity typically falls in the range of 150-200 J/(mol·K) at 25°C, consistent with compounds of similar molecular weight and structure [20].

Entropy considerations reveal the balance between the loss of translational and rotational freedom upon complex formation and the gain in vibrational modes [20] [11]. The standard molar entropy reflects the molecular complexity and the degree of order within the crystal structure [20]. Gibbs free energy calculations confirm the thermodynamic stability of the complex under standard conditions [11].

Stability and Reactivity Determinants

The stability and reactivity of dimethylsulfonio(trifluoro)boranuide are governed by the strength of the coordinate Sulfur-Boron bond and the electronic properties of the constituent molecules [18] [34] [19]. The Lewis acid-base adduct exhibits moderate stability under ambient conditions but demonstrates reactivity toward stronger Lewis bases and nucleophiles [18] [19].

Decomposition pathways involve the competitive coordination of alternative Lewis bases that can displace dimethyl sulfide from the boron center [34] [19]. Water and alcohols represent particularly effective nucleophiles that can lead to hydrolysis reactions and complex decomposition [18] [34]. The presence of moisture significantly affects the stability of the compound, leading to the formation of hydrolysis products [18].

Temperature-dependent stability studies reveal that elevated temperatures promote the dissociation of the coordinate bond, leading to the regeneration of boron trifluoride and dimethyl sulfide [18] [16]. The activation energy for this dissociation process typically ranges from 60 to 80 kJ/mol, depending on the specific environmental conditions [18] [19].

Dimethylsulfonio(trifluoro)boranuide, commonly known as boron trifluoride dimethyl sulfide complex or BF3·SMe2, represents a crucial Lewis acid complex formed between boron trifluoride and dimethyl sulfide. This compound serves as an essential reagent in organic synthesis, particularly valued for its stability and ease of handling compared to gaseous boron trifluoride. The synthesis and preparation of this complex involves sophisticated industrial processes and laboratory techniques that require careful consideration of reaction conditions, purification methods, and safety protocols [1] [2].

The compound's molecular formula C2H6BF3S corresponds to a molecular weight of 129.94 g/mol, with the IUPAC name dimethylsulfonio(trifluoro)boranuide [3] [4]. The complex formation occurs through coordination of the sulfur atom's lone pair electrons with the electron-deficient boron center, creating a stable adduct that maintains the Lewis acid properties of boron trifluoride while providing enhanced handling characteristics [3].

Synthesis and Preparation Methodologies

Industrial Scale Production

Reaction of Boron Oxides with Hydrogen Fluoride

The industrial preparation of dimethylsulfonio(trifluoro)boranuide begins with the large-scale production of boron trifluoride through the reaction of boron oxides with hydrogen fluoride. This fundamental process represents the primary method for commercial boron trifluoride production, which serves as the precursor for the dimethyl sulfide complex [6] [7].

The principal industrial reaction follows the stoichiometry:

B2O3 + 6HF → 2BF3 + 3H2O

This reaction typically occurs at elevated temperatures, with the hydrogen fluoride often generated in situ from the reaction of sulfuric acid with fluorite (CaF2) [6] [7]. The process involves several key steps:

Raw Material Preparation: Industrial facilities utilize high-purity boron oxide (B2O3) obtained from the processing of natural boron minerals such as borax (Na2B4O7·10H2O) or kernite (Na2B4O6(OH)2·3H2O) [8] [7]. The hydrogen fluoride is typically produced through the reaction:

CaF2 + H2SO4 → 2HF + CaSO4

Reaction Conditions: The reaction between boron oxide and hydrogen fluoride proceeds at temperatures ranging from 200-400°C under controlled atmospheric conditions. The reaction vessel must be constructed from materials resistant to hydrogen fluoride corrosion, typically employing specialized fluoropolymer linings or corrosion-resistant alloys [6] [7].

Alternative Industrial Routes: Some industrial processes utilize borax as the starting material:

Na2B4O7 + 12HF → Na2O·(BF3)4 + 6H2O

Na2O·(BF3)4 + 2H2SO4 → 4BF3 + 2NaHSO4 + H2O

This two-step process allows for the utilization of readily available borax while maintaining high conversion efficiency [7].

Production Capacity: Modern industrial facilities produce approximately 2,300-4,500 tonnes of boron trifluoride annually, with Allied Corporation (now Honeywell) representing one of the major producers [7]. The global market for boron trifluoride was valued at USD 290.18 million in 2023 and is expected to grow at a CAGR of 5.6% through 2030 [9].

Purification and Quality Control

The purification of boron trifluoride produced from boron oxides requires sophisticated separation and quality control processes to ensure the high purity necessary for subsequent complex formation with dimethyl sulfide. Industrial purification typically achieves boron trifluoride purity levels exceeding 99.7% [10].

Distillation Processes: The primary purification method involves fractional distillation under controlled pressure conditions. The process typically operates at temperatures between -100°C and 0°C, taking advantage of boron trifluoride's low boiling point (-100.4°C at 1 atm) [11] [12]. The distillation must be conducted in specialized equipment capable of handling the corrosive nature of boron trifluoride and any residual hydrogen fluoride [12].

Pressure Control Systems: Industrial distillation systems employ sophisticated pressure control mechanisms to optimize separation efficiency. The process typically operates under reduced pressure to minimize thermal decomposition while maintaining adequate vapor pressure for effective separation [12]. Modern systems utilize computer-controlled pressure regulation to maintain optimal conditions throughout the distillation cycle.

Impurity Removal: Common impurities in crude boron trifluoride include hydrogen fluoride, water, silicon tetrafluoride, and various organic contaminants. The purification process must effectively remove these impurities to achieve the required purity levels for complex formation [13] [12]. Specialized absorption systems using metal fluorides can selectively remove boron trifluoride from impure streams while leaving other contaminants behind [14].

Quality Analysis Methods: Industrial quality control employs multiple analytical techniques to verify boron trifluoride purity. Fourier transform mass spectrometry (FTMS) provides comprehensive analysis of impurities in commercial boron trifluoride samples [13]. Gas chromatography with specialized detection systems enables precise quantification of trace contaminants [15].

Process Monitoring: Continuous monitoring systems track key parameters including temperature, pressure, flow rates, and composition throughout the purification process. Real-time analysis using infrared spectroscopy allows for immediate detection of impurities and process deviations [16].

Storage and Handling: Purified boron trifluoride requires specialized storage systems constructed from materials compatible with the gas at high pressures. Commercial cylinders are typically rated for 1,500 psi (103 bar) and must be equipped with appropriate pressure relief systems [11]. The storage facilities must maintain strict moisture control, as even trace amounts of water can lead to corrosion and product degradation.

Quality Specifications: Industrial-grade boron trifluoride for complex formation typically meets specifications including: minimum purity of 99.5%, maximum water content of 10 ppm, maximum hydrogen fluoride content of 100 ppm, and maximum silicon tetrafluoride content of 50 ppm [11]. These specifications ensure optimal performance in subsequent dimethyl sulfide complex formation.

Laboratory Scale Synthesis

Direct Complexation of Boron Trifluoride with Dimethyl Sulfide

The laboratory-scale synthesis of dimethylsulfonio(trifluoro)boranuide through direct complexation represents the most straightforward and widely employed method for research and small-scale production. This process involves the direct reaction of gaseous boron trifluoride with liquid dimethyl sulfide under controlled conditions to form the stable Lewis acid-base adduct [1] [2].

Reaction Mechanism: The complex formation occurs through a Lewis acid-base interaction where the sulfur atom of dimethyl sulfide donates its lone pair electrons to the empty p-orbital of boron trifluoride. The reaction proceeds according to:

(CH3)2S + BF3 → (CH3)2S·BF3

This coordination bond formation is highly exothermic, releasing approximately 102.6 kJ/mol of energy [11]. The reaction is essentially quantitative under appropriate conditions, with minimal side reactions when moisture is excluded [1].

Experimental Setup: Laboratory synthesis typically employs a round-bottom flask equipped with a gas inlet tube, reflux condenser, and magnetic stirrer. The reaction vessel must be thoroughly dried and purged with inert gas to prevent moisture interference. A bubbler or gas absorption system is essential for handling excess boron trifluoride safely [1] [2].

Reaction Conditions: The optimal reaction temperature ranges from 0°C to 25°C, with lower temperatures favoring complete complex formation while minimizing thermal decomposition. The reaction typically proceeds at atmospheric pressure, though slight positive pressure may be maintained to prevent air intrusion [1]. The molar ratio of dimethyl sulfide to boron trifluoride should be maintained at 1:1 to achieve quantitative conversion.

Procedure: The synthesis begins with the addition of dry dimethyl sulfide to the reaction vessel under an inert atmosphere. The vessel is cooled to the desired reaction temperature, typically 0°C, using an ice bath. Boron trifluoride gas is then introduced slowly through the gas inlet tube while maintaining vigorous stirring. The reaction progress is monitored by observing the gas absorption rate and temperature increase due to the exothermic nature of the reaction [1].

Yield Optimization: Quantitative yields approaching 100% can be achieved by ensuring complete exclusion of moisture and using appropriate stoichiometric ratios. The reaction typically reaches completion within 1-2 hours, as evidenced by the cessation of gas absorption and temperature stabilization [1] [2].

Product Isolation: The product is typically obtained as a colorless to pale yellow liquid with a characteristic odor. The crude product may be used directly for many applications, though purification by distillation under reduced pressure can improve purity if required [1]. The product should be stored under an inert atmosphere to prevent decomposition.

Safety Considerations: Laboratory synthesis requires appropriate safety measures due to the toxic and corrosive nature of boron trifluoride. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Emergency procedures for boron trifluoride exposure must be readily available [17] [18].

Alternative Synthetic Routes

Beyond direct complexation, several alternative synthetic routes have been developed for laboratory-scale preparation of dimethylsulfonio(trifluoro)boranuide. These methods offer advantages in specific applications or when direct complexation is not feasible [2] [19].

Borane Complex Conversion: An alternative approach involves the conversion of existing borane complexes to the desired boron trifluoride complex. This method utilizes the reaction of borane-dimethyl sulfide complex with boron trifluoride etherate under controlled conditions:

BH3·S(CH3)2 + BF3·OEt2 → BF3·S(CH3)2 + BH3·OEt2

This exchange reaction proceeds at room temperature and can be useful when borane complexes are more readily available than gaseous boron trifluoride [2] [19].

In Situ Generation: For applications requiring immediate use, dimethylsulfonio(trifluoro)boranuide can be generated in situ by adding dimethyl sulfide to boron trifluoride etherate solutions. This method eliminates the need for separate synthesis and purification steps while providing fresh reagent for sensitive reactions [20].

Solid-State Preparation: Some research applications benefit from solid-state preparation methods where the complex is formed by mixing solid dimethyl sulfide (cooled below its melting point) with boron trifluoride gas. This approach can provide better control over stoichiometry and minimize solvent effects [2].

Thermal Decomposition Routes: Specialized applications may employ thermal decomposition of boron trifluoride complexes with other ligands in the presence of dimethyl sulfide. This approach allows for ligand exchange under controlled thermal conditions:

BF3·L + (CH3)2S → BF3·S(CH3)2 + L

Where L represents various Lewis bases such as diethyl ether, tetrahydrofuran, or other coordinating solvents [2].

Electrolytic Methods: Advanced synthetic approaches involve electrochemical methods for complex formation. These techniques offer precise control over reaction conditions and can produce high-purity products under mild conditions. The electrolytic approach typically involves the reduction of boron trifluoride in the presence of dimethyl sulfide at controlled potentials [10].

Microwave-Assisted Synthesis: Recent developments in synthetic methodology include microwave-assisted synthesis of boron trifluoride complexes. This technique can significantly reduce reaction times while maintaining high yields and purity. The microwave method typically requires specialized equipment and careful optimization of power and heating profiles [21].

Continuous Flow Synthesis: For research applications requiring consistent product quality, continuous flow synthesis methods have been developed. These systems provide excellent control over reaction parameters and can produce dimethylsulfonio(trifluoro)boranuide with high reproducibility and minimal waste generation [21].

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Flammable;Corrosive